molecular formula C15H20N4OS B4389907 2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide

2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide

Cat. No. B4389907
M. Wt: 304.4 g/mol
InChI Key: HYWROICJRPCOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors involved in the pathogenesis of various diseases. The compound has been shown to inhibit the growth of bacteria, fungi, and cancer cells by interfering with their metabolic processes. It has also been shown to reduce inflammation and pain by modulating the activity of specific signaling pathways.
Biochemical and Physiological Effects:
2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and receptors, which are involved in the pathogenesis of various diseases. The compound has also been shown to modulate the activity of specific signaling pathways, which are involved in the regulation of inflammation and pain. In addition, the compound has been shown to have antimicrobial, antifungal, and anticancer properties.

Advantages and Limitations for Lab Experiments

2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the development of new drugs. The compound has also been shown to have a broad spectrum of activity against various microorganisms and cancer cells. However, there are also limitations to the use of this compound in lab experiments. The compound has not been extensively studied for its toxicity, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide. One direction is to further investigate the mechanism of action of the compound. This will help to identify specific targets for the development of new drugs. Another direction is to study the toxicity of the compound. This will help to determine the safety of the compound for use in humans. Additionally, future research could focus on the development of new derivatives of the compound with improved efficacy and safety profiles. Finally, the compound could be tested in clinical trials to determine its potential as a new therapeutic agent.

Scientific Research Applications

2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide has been extensively studied for its potential applications in the development of new drugs. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. The compound has been tested in vitro and in vivo, and its efficacy has been demonstrated in a variety of experimental models.

properties

IUPAC Name

2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-3-4-10-13-17-18-15(19(13)2)21-11-14(20)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWROICJRPCOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.